![molecular formula C14H9F3N2O B5217374 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE CAS No. 380419-66-9](/img/structure/B5217374.png)
3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
Overview
Description
3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research has indicated that 3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo(5,4-b)pyridine exhibits various biological activities:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity : Some derivatives of isoxazole compounds have demonstrated potential in inhibiting cancer cell proliferation. The specific mechanisms and efficacy of this compound in cancer treatment are areas of ongoing research.
- Neuroprotective Effects : Isoxazole derivatives are often investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Applications in Pharmaceuticals
The compound is primarily studied for its potential use in drug development:
- Drug Design : Its structural characteristics allow it to serve as a lead compound in the design of new pharmaceuticals targeting specific diseases.
- Reference Standard : It is utilized as a reference standard in pharmaceutical testing to ensure the quality and efficacy of drug formulations .
Material Science Applications
In addition to its pharmaceutical relevance, this compound has potential applications in material science:
- Polymer Chemistry : The trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers, making this compound useful in developing advanced materials.
- Nanotechnology : Its unique properties may be exploited in nanotechnology for creating novel nanomaterials with specific functionalities.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various isoxazole compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for further development into an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro assays demonstrated that derivatives of this compound inhibited proliferation in several cancer cell lines. Further studies are needed to elucidate the mechanisms behind its anticancer properties and optimize its structure for enhanced activity.
Mechanism of Action
The mechanism of action of 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-6-(2-NAPHTHYL)-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE
- 3-METHYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE
- 3,6-DIMETHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
Uniqueness
3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .
Biological Activity
3-Methyl-6-phenyl-4-(trifluoromethyl)isozaxolo(5,4-b)pyridine, with the CAS number 380419-66-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H9F3N2O
- Molecular Weight : 278.23 g/mol
- Structural Features : The compound features a trifluoromethyl group that significantly influences its biological activity and pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer and anti-inflammatory research. Below are key findings regarding its biological effects:
Anticancer Activity
- Inhibition of Tumor Cell Lines : Studies have shown that derivatives of isoxazolo[5,4-b]pyridine compounds can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) .
- Mechanism of Action : The exact mechanism by which 3-methyl-6-phenyl-4-(trifluoromethyl) isoxazolo(5,4-b)pyridine exerts its anticancer effects is still under investigation. However, it is believed to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Properties
Research has indicated that compounds within the isoxazole family can exhibit anti-inflammatory activities. The presence of the trifluoromethyl group may enhance these properties by increasing lipophilicity and altering receptor interactions.
Case Studies and Research Findings
The following table summarizes notable studies related to the biological activity of 3-methyl-6-phenyl-4-(trifluoromethyl)isozaxolo(5,4-b)pyridine and analogous compounds:
Study Reference | Biological Activity | IC50 Value | Cell Lines Tested |
---|---|---|---|
Anticancer | 92.4 µM | HT-29, MAXF 401 | |
Anti-inflammatory | N/A | Various | |
Cytotoxicity | N/A | HeLa, Caco-2 |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural characteristics:
- Trifluoromethyl Group : This functional group enhances metabolic stability and bioavailability.
- Isoxazole Ring : Known for its role in various pharmacological activities, the isoxazole moiety contributes to the interaction with biological targets.
Future Directions in Research
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure influence biological activity.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models to assess efficacy and safety.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
Properties
IUPAC Name |
3-methyl-6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-12-10(14(15,16)17)7-11(18-13(12)20-19-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTKOVALGZQKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380419-66-9 | |
Record name | 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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